molecular formula C13H13FN2O2 B2931683 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1779125-63-1

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B2931683
CAS No.: 1779125-63-1
M. Wt: 248.257
InChI Key: MRPAWBOAXNPWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a high-purity chemical compound with the CAS Number 1779125-63-1 and a molecular weight of 248.26 g/mol . This benzimidazole derivative, with the molecular formula C13H13FN2O2, is characterized by a cyclobutyl substituent and a fluorine atom on its benzimidazole core, which is linked to an acetic acid functional group . The compound's structure, confirmed by its canonical SMILES string O=C(O)CN1C2=CC=CC(F)=C2N=C1C1CCC1, makes it a valuable intermediate in medicinal chemistry and drug discovery research . It is particularly useful for the synthesis of more complex molecules and for studying structure-activity relationships in the development of novel therapeutic agents. Researchers utilize this compound strictly in laboratory settings. It is supplied with the following hazard classifications: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-cyclobutyl-4-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-9-5-2-6-10-12(9)15-13(8-3-1-4-8)16(10)7-11(17)18/h2,5-6,8H,1,3-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPAWBOAXNPWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2CC(=O)O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzodiazole ring. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzodiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups into the benzodiazole ring.

Scientific Research Applications

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular formulas, and substituents of the target compound with structurally related benzodiazole and quinazolinone derivatives:

Compound Name (CAS/Identifier) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1H-1,3-Benzodiazole 2-Cyclobutyl, 4-Fluoro, acetic acid C₁₃H₁₂FN₂O₂ (inferred) ~265 (estimated) Cyclobutyl (steric strain), fluorine (electron-withdrawing)
[3-(4-Bromo-2-Fluoro-Benzyl)-...] Quinazolinone 4-Bromo, 2-Fluoro, 7-Chloro, acetic acid C₁₇H₁₁BrClFN₂O₄ 465.64 Bromine (hydrophobic), chlorine (polar)
2-[2-(Trifluoromethyl)-...] 1H-1,3-Benzodiazole 2-Trifluoromethyl, acetic acid C₁₀H₇F₃N₂O₂ (estimated) ~244.17 Trifluoromethyl (strong electron-withdrawing)
2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid Partially saturated benzodiazole Tetrahydro ring, acetic acid C₉H₁₂N₂O₂ 180.20 Reduced aromaticity (increased flexibility)
2-{2-[(Difluoromethyl)sulfanyl]-...} 1H-1,3-Benzodiazole 2-Difluoromethyl sulfanyl, acetic acid C₁₀H₈F₂N₂O₂S 258.24 Sulfur-containing substituent (potential H-bonding)
2-[2-(Methanesulfonylmethyl)-...] (875163-37-4) 1H-1,3-Benzodiazole 2-Methanesulfonylmethyl, acetic acid C₁₁H₁₂N₂O₄S 268.29 Sulfonyl group (polar, enhances solubility)

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group () increases lipophilicity (logP ~2.5), whereas the sulfonyl group () enhances hydrophilicity. The cyclobutyl group in the target compound may balance lipophilicity due to its compact, non-polar nature.
  • Acidity : The acetic acid moiety (pKa ~2.5–4.5) is common across all compounds, enabling ionic interactions in biological systems. Fluorine and sulfonyl groups further modulate acidity through inductive effects.

Biological Activity

2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS Number: 1779125-63-1) is a novel compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is C13H13FN2O2, with a molecular weight of 248.25 g/mol. Its structural characteristics include a benzodiazole ring substituted with a cyclobutyl and a fluorine atom, which may enhance its biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, leading to various biological effects such as anti-inflammatory and antimicrobial activities. Further research is ongoing to elucidate the exact pathways involved.

Antitumor Activity

Recent studies have indicated that compounds related to the benzodiazole structure exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have demonstrated potent inhibitory effects on tumor growth in various cancer models. The compound's activity against specific cancer cell lines has been evaluated, showing promising results.

CompoundTargetIC50 Value (nM)Reference
CFI-400945HCT116 (colon cancer)<10
Compound 82aPim Kinases0.4 - 1.1
Compound 83MM1.S (multiple myeloma)640

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Initial in vitro assays suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.

Antimicrobial Activity

Preliminary evaluations indicate that 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid exhibits antimicrobial activity against various bacterial strains. The exact mechanisms remain to be fully characterized but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of benzodiazole derivatives:

  • Case Study on Antitumor Activity : A study involving a series of benzodiazole derivatives showed that certain compounds significantly inhibited the growth of HCT116 cells in vitro and in vivo models. The lead compound demonstrated an IC50 value below 10 nM, indicating high potency against colon cancer cells .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of benzodiazole derivatives revealed that specific modifications to the structure could enhance their efficacy in reducing inflammatory markers in human cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Cyclobutyl-4-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclization and coupling : Start with substituted benzodiazole precursors and cyclobutyl moieties. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for cyclobutyl group introduction .
  • Optimization : Vary temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) to enhance yield. Monitor intermediates via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; fluoro-benzodiazole signals at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 305.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Degradation products (e.g., hydrolyzed acetic acid derivatives) indicate sensitivity to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational (DFT) and experimental data for this compound’s electronic properties?

  • Methodology :

  • DFT Calibration : Compare calculated HOMO-LUMO gaps (e.g., Gaussian 09, B3LYP/6-31G**) with experimental UV-Vis spectra. Adjust solvent models (e.g., PCM for ethanol) to align λmax values .
  • Electron Density Analysis : Use AIM (Atoms in Molecules) theory to validate hydrogen bond strengths in crystallographic data vs. simulations .

Q. What experimental designs are optimal for studying this compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. For antimicrobial studies, use MIC assays against S. aureus and E. coli (concentration range: 1–100 µM) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclobutyl or fluorine substituents to correlate activity with steric/electronic effects .

Q. How can researchers investigate the metabolic stability of this compound in hepatic microsomes?

  • Methodology :

  • Microsomal Incubation : Incubate compound (10 µM) with rat liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What strategies are effective for elucidating the compound’s mechanism of action via molecular docking?

  • Methodology :

  • Target Selection : Prioritize receptors with benzodiazole-binding pockets (e.g., G-protein-coupled receptors) using UniProt or PDB databases.
  • Docking Workflow : Use AutoDock Vina with flexible ligand sampling. Validate poses with MD simulations (100 ns) to assess binding stability .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Methodology :

  • Solvent Screening : Test vapor diffusion (e.g., methanol/water) or slow evaporation (ethyl acetate/dichloromethane) for single-crystal growth .
  • Polymorphism Control : Anneal crystals at 50°C for 24 hours to isolate the most stable polymorph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.